

Myristic amide derivatives and their potential applications

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Compound of Interest

Compound Name: *Myristic amide*

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An In-depth Technical Guide to **Myristic Amide** Derivatives and Their Potential Applications

Executive Summary

Myristic amide derivatives, synthetic compounds derived from the 14-carbon saturated fatty acid myristic acid, are emerging as a significant class of bioactive molecules with broad therapeutic potential. Their structural similarity to myristoyl-CoA allows them to interact with key cellular enzymes, most notably N-myristoyltransferase (NMT) and Fatty Acid Amide Hydrolase (FAAH). By modulating these enzymes, **myristic amide** derivatives can disrupt signaling pathways crucial for the survival and proliferation of pathogens and cancer cells. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of these derivatives, with a focus on their roles as antifungal, anticancer, and neuro-modulatory agents. Detailed experimental protocols, quantitative biological activity data, and visual diagrams of key pathways are presented to support researchers and drug development professionals in this promising field.

Introduction

Myristic Amide Derivatives: A Profile

Myristic amide derivatives are compounds in which the carboxyl group of myristic acid is replaced by an amide group. The core structure consists of a 14-carbon aliphatic hydrocarbon chain linked via an amide bond to various chemical moieties, often an aromatic ring, to

enhance binding affinity to biological targets.[1] This structural design allows them to act as mimics or antagonists of endogenous myristoylated molecules.

The Biological Significance of Protein Myristoylation

Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches myristic acid to the N-terminal glycine residue of a wide range of cellular and viral proteins.[2] This irreversible modification is vital for mediating protein-protein and protein-membrane interactions, which are essential for a multitude of signaling pathways involved in cell proliferation, differentiation, and survival.[2][3] Targeting NMT presents a therapeutic window, as its inhibition can disrupt processes fundamental to cancer cells, fungi, and viruses.[3][4][5]

Synthesis of Myristic Amide Derivatives

General Synthetic Route

The most common method for synthesizing **myristic amide** derivatives involves a two-step process. First, myristic acid is converted into its more reactive acid chloride form, myristoyl chloride. This is typically achieved by reacting myristic acid with thionyl chloride.[6] Subsequently, the myristoyl chloride is coupled with a selected aryl amine to yield the final myristic acid amide derivative.[6]

Detailed Experimental Protocol: Synthesis from Myristic Acid

This protocol is adapted from the methodology described by Javid et al. (2023).[6]

Step 1: Synthesis of Myristoyl Chloride (2)

- Place myristic acid (1 equivalent) into a double-necked round-bottom flask and melt it by heating to 45 °C.
- Slowly add a solution of thionyl chloride (4 equivalents) in toluene (30 mL) dropwise over a period of 30 minutes.
- Stir the reaction mixture at 45 °C for approximately 3 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).

- After completion, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain myristoyl chloride (2) as a crude product.

Step 2: Synthesis of **Myristic Amide** Derivatives (3a-v)

- Dissolve the crude myristoyl chloride (2) (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
- In a separate flask, dissolve the desired substituted aryl amine (1 equivalent) and a base like triethylamine (TEA) (1.5 equivalents) in DCM.
- Slowly add the myristoyl chloride solution to the amine solution at 0 °C with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress with TLC.
- Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure **myristic amide** derivative.

Key Molecular Targets and Applications

Myristic amide derivatives have been investigated for their inhibitory effects on several key enzymes, leading to various therapeutic applications.

N-Myristoyltransferase (NMT) Inhibition

NMT is a primary target for **myristic amide** derivatives. These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the myristoylation of substrate proteins.^{[1][7]} This inhibition disrupts downstream signaling, leading to cytotoxic effects in cancer cells and arresting the growth of fungal pathogens.^{[8][9]}

Several novel **myristic amide** derivatives have demonstrated potent antifungal activity against pathogenic fungi like *Candida albicans* and *Aspergillus niger*.^{[1][9]} Their efficacy is often superior to standard antifungal drugs such as fluconazole.^[9]

Table 1: NMT Inhibition and Antifungal Activity of Selected **Myristic Amide** Derivatives

Compound ID	NMT IC50 (μM) ^[1]	Antifungal MIC50 (μg/mL) vs <i>C. albicans</i> ^[9]	Antifungal MIC50 (μg/mL) vs <i>A. niger</i> ^[9]
3u	0.835	10.62	>50
3m	0.863	29.87	15.65
3t	1.003	12.95	39.87
3k	1.293	10.77	45.65
3r	1.464	11.89	19.87
Myristic Acid	4.213	-	-

| Fluconazole | - | 17.76 | 29.95 |

The reliance of many oncoproteins on N-myristoylation for their function makes NMT an attractive target in oncology.^[5] NMT inhibitors have been shown to inhibit the viability and growth of cancers, particularly B-cell lymphomas.^[8] Furthermore, highly potent and selective NMT inhibitors are being developed as novel payloads for Antibody-Drug Conjugates (ADCs), which promise targeted delivery to tumor cells, enhancing efficacy and reducing systemic toxicity.^{[3][8]}

Metabolic activation of 2-substituted myristic acid derivatives into their acyl-CoA thioesters results in potent competitive inhibitors of NMT.^[7]

Table 2: Inhibitory Constants (Ki) of 2-Substituted Myristoyl-CoA Analogues against NMT

Compound	Ki (nM)[4][7][10]
2-hydroxymyristoyl-CoA	45
2-fluoromyristoyl-CoA	200
2-bromomyristoyl-CoA	450

| S-(2-oxopentadecyl)-CoA | 24[11] |

This protocol is based on the fluorescence-based assay described by Javid et al. (2023).[1][6]

- The assay measures the production of Coenzyme A (CoA), a byproduct of the NMT enzymatic reaction.
- Prepare a reaction mixture containing NMT enzyme, a peptide substrate, and myristoyl-CoA in a suitable buffer.
- Add varying concentrations of the test **myristic amide** derivatives to the reaction wells.
- Initiate the enzymatic reaction and incubate at a controlled temperature.
- Stop the reaction and add a reagent that reacts with the free thiol group of CoA to produce a fluorescent signal.
- Measure the fluorescence intensity using an excitation wavelength of 380 nm and an emission wavelength of 470 nm.
- The inhibitory activity is determined by the decrease in fluorescence signal compared to a control without the inhibitor.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NMT activity by 50%.

Targeting Cancer Stem Cells (CSCs)

A novel application for **myristic amide** derivatives is in the selective targeting of cancer stem cells (CSCs), which are responsible for tumor recurrence and metastasis.

A myristoyl amide derivative of the FDA-approved antibiotic Doxycycline, named Doxy-Myr, was synthesized by covalently attaching myristic acid to 9-amino-Doxycycline.[12][13] This modification significantly enhanced the drug's ability to target and inhibit the growth of breast CSCs.[12][14]

Table 3: Potency of Doxy-Myr against Cancer Stem Cells

Compound	IC50 (3D-Mammosphere Assay)[12][13]	Selectivity
Doxy-Myr	~2 μ M	>5-fold more potent than Doxycycline

| Doxycycline | ~10-12.5 μ M | - |

Notably, Doxy-Myr showed high selectivity for CSCs, with no significant toxicity to the general cancer cell population or normal fibroblasts.[13] It also potently inhibited tumor cell metastasis in vivo without retaining the antibiotic activity of its parent compound, thereby reducing the risk of antibiotic resistance.[12][13]

This assay assesses the ability of compounds to inhibit the anchorage-independent growth of CSCs, a key characteristic of their stem-like nature.[12][14]

- Culture cancer cells (e.g., MCF7) in serum-free mammosphere medium in ultra-low attachment plates.
- Treat the cells with various concentrations of the test compound (e.g., Doxy-Myr).
- Incubate for 5-7 days to allow for the formation of 3D spherical colonies (mammospheres), which are enriched in CSCs.
- Quantify the number and size of the mammospheres formed in each treatment group.
- The reduction in mammosphere formation relative to an untreated control indicates inhibition of CSC propagation.
- Calculate the IC50 value based on the dose-response curve.

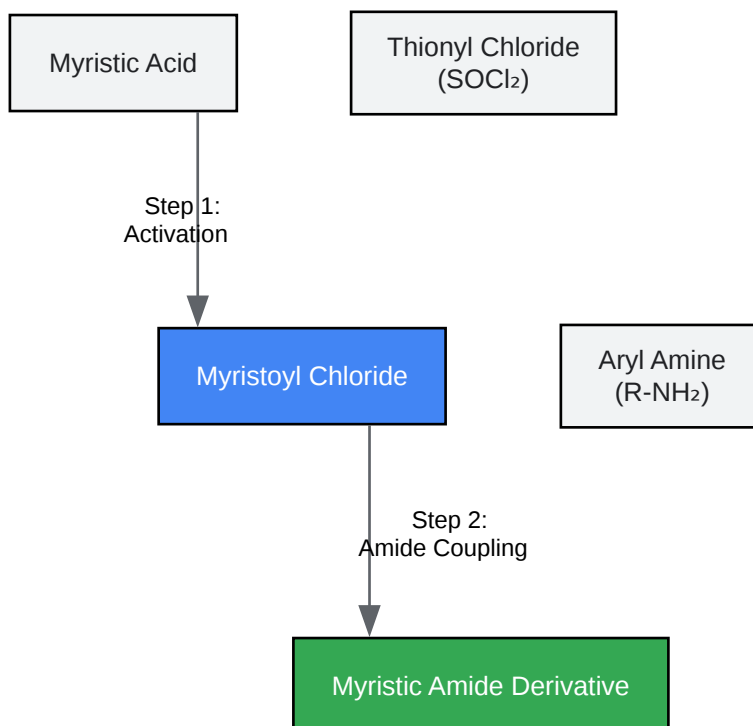
Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades a class of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[15][16] By inhibiting FAAH, the levels of these bioactive lipids are elevated, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[17]

The ability of FAAH inhibitors to modulate the endocannabinoid system makes them attractive therapeutic candidates for pain and neurodegenerative disorders.[17] Pharmacological inhibition of FAAH has been shown to alleviate disease progression in mouse models of Alzheimer's disease by reducing neuroinflammation and suppressing β -amyloid production.[18] While specific **myristic amide** derivatives as FAAH inhibitors are less explored in the literature compared to NMT inhibitors, the enzyme's function in degrading **myristic amide** itself suggests a potential area for future drug design.[19]

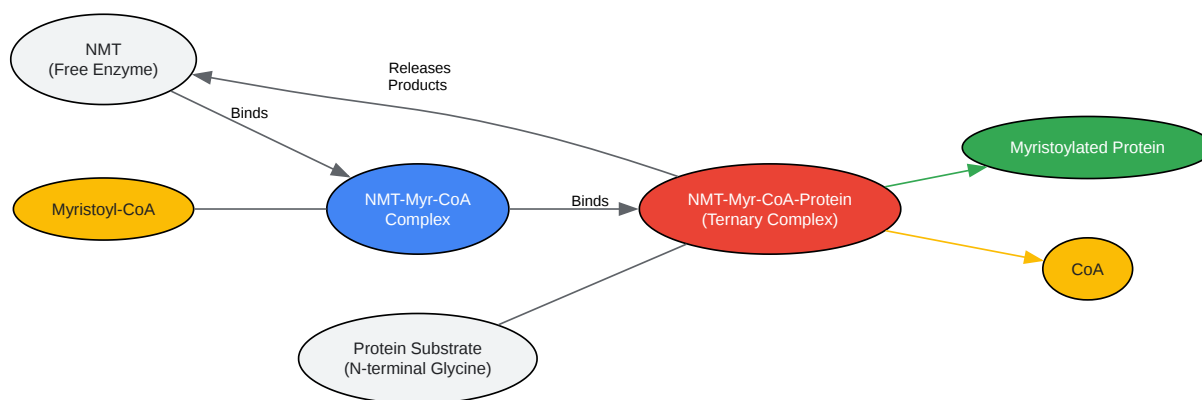
Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes related to **myristic amide** derivatives.



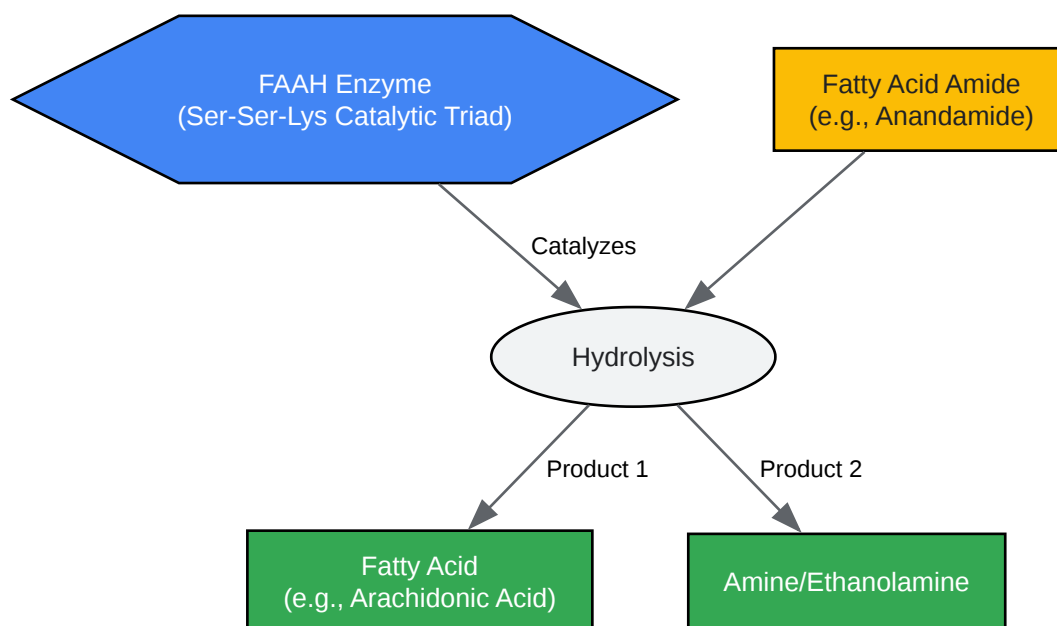
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Caption: General workflow for the synthesis of **myristic amide** derivatives.



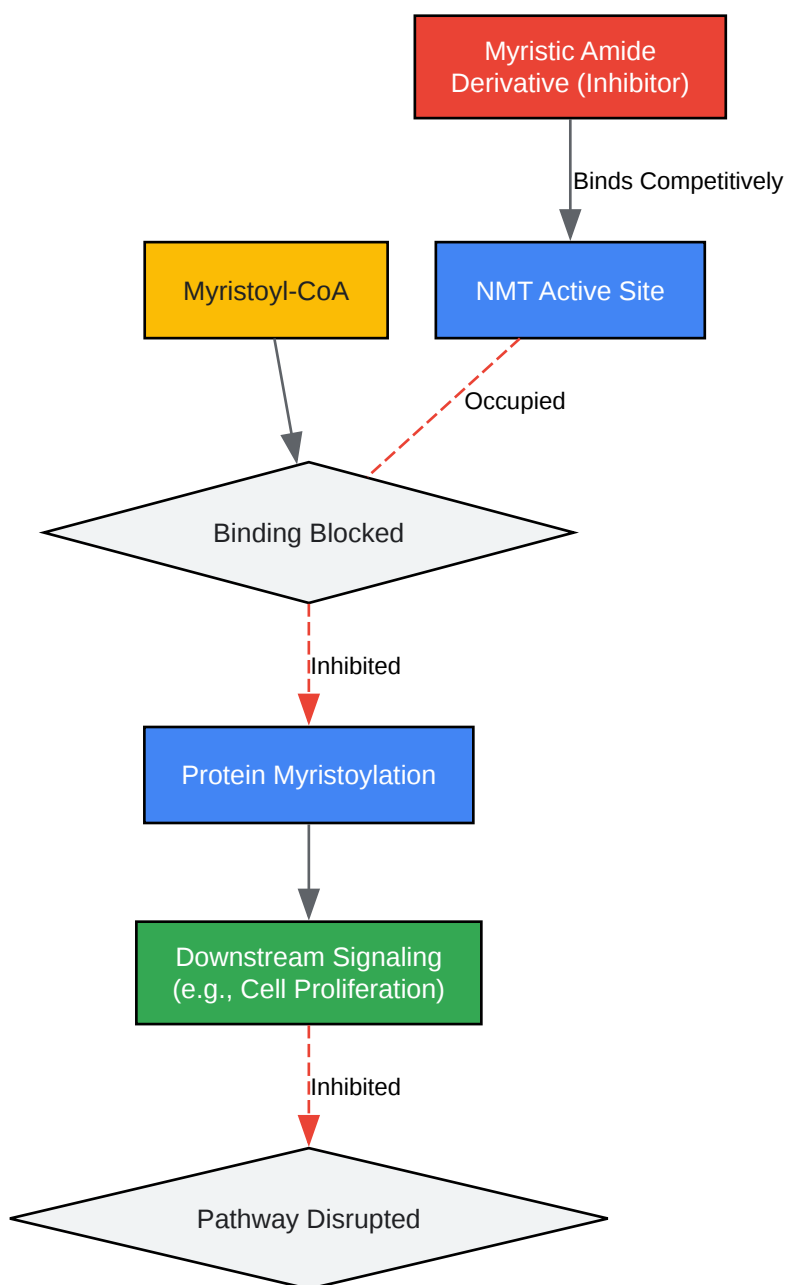
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Caption: Simplified sequential Bi-Bi mechanism of N-Myristoyltransferase (NMT).



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Caption: Catalytic action of Fatty Acid Amide Hydrolase (FAAH).



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